molecular formula C25H27NO3 B5892257 11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione

11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione

Cat. No.: B5892257
M. Wt: 389.5 g/mol
InChI Key: HEZOJORAVWTNSQ-UHFFFAOYSA-N
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Description

11-(1-Adamantylmethyl)-11-azatetracyclo[65202,709,13]pentadeca-2,4,6-triene-10,12,14-trione is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its adamantylmethyl group, which imparts significant stability and rigidity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione typically involves multi-step organic reactions. The process begins with the preparation of the adamantylmethyl precursor, followed by cyclization reactions to form the tetracyclic core. Key steps include:

    Formation of Adamantylmethyl Precursor: This involves the alkylation of adamantane with suitable reagents to introduce the methyl group.

    Cyclization Reactions: The precursor undergoes cyclization under controlled conditions, often involving catalysts and specific temperature settings to ensure the formation of the tetracyclic structure.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or organometallic reagents under controlled temperature and solvent conditions.

Major Products

Scientific Research Applications

11-(1-Adamantylmethyl)-11-azatetracyclo[65202,7

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione involves its interaction with specific molecular targets and pathways. The adamantylmethyl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This interaction can modulate various biological processes, leading to the observed bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione stands out due to its adamantylmethyl group, which imparts enhanced stability and unique bioactive properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

11-(1-adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO3/c27-19-8-18-16-3-1-2-4-17(16)20(19)22-21(18)23(28)26(24(22)29)12-25-9-13-5-14(10-25)7-15(6-13)11-25/h1-4,13-15,18,20-22H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZOJORAVWTNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN4C(=O)C5C6CC(=O)C(C5C4=O)C7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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